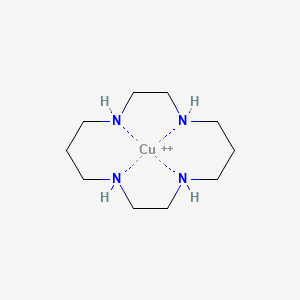
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) is a copper(II) complex with a macrocyclic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) typically involves the reaction of copper(II) salts with the macrocyclic ligand under controlled conditions. One common method involves the use of copper(II) perchlorate and the macrocyclic ligand in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial applications by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The ligand can undergo substitution reactions with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide, acetonitrile, and various anions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitric oxide can lead to the formation of [CuII–NO] intermediates, which can further react to form different organic products .
Scientific Research Applications
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) involves the coordination of the copper(II) center with the macrocyclic ligand. This coordination leads to the formation of a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) can be compared with other similar copper(II) complexes, such as:
Cu(II)(1R,4S,8R,11S-1,4,8,11-tetramethyl-1,4,8,11-tetraaza-cyclotetradecane): This compound has a similar macrocyclic ligand but with different substituents, leading to different chemical properties and reactivity.
Cu(II)(1,4,8,11-tetraazacyclotetradecane): This compound lacks the specific stereochemistry of the rel-(1R,4R,8S,11S) isomer, resulting in different coordination chemistry and applications.
Properties
Molecular Formula |
C10H24CuN4+2 |
|---|---|
Molecular Weight |
263.87 g/mol |
IUPAC Name |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2;/q;+2 |
InChI Key |
PFFRGXSRPUXLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCNCCNC1.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















